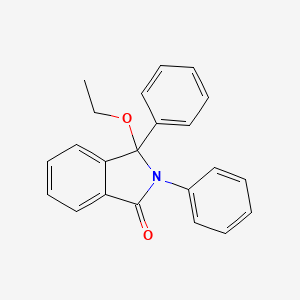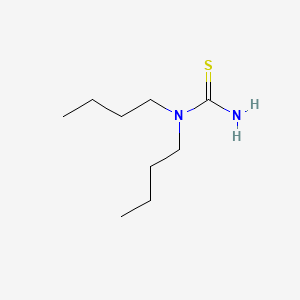
Thiourea, dibutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .
Synthetic Routes and Reaction Conditions:
Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.
On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Urea derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
科学研究应用
Thiourea, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in saline environments.
作用机制
The mechanism of action of thiourea, dibutyl- involves its interaction with molecular targets through hydrogen bonding and other weak interactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
Thiourea, dibutyl- can be compared with other thiourea derivatives:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .
属性
CAS 编号 |
32841-23-9 |
|---|---|
分子式 |
C9H20N2S |
分子量 |
188.34 g/mol |
IUPAC 名称 |
1,1-dibutylthiourea |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) |
InChI 键 |
OVRQXQSDQWOJIL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


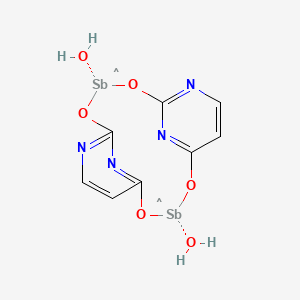
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
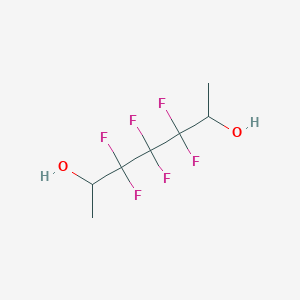
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
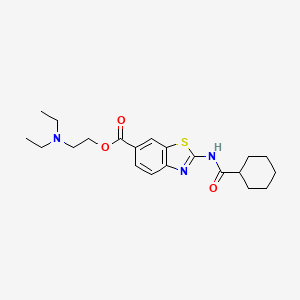
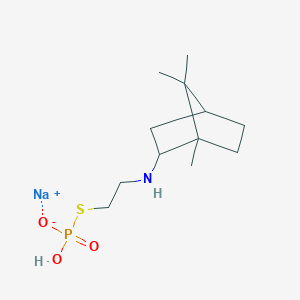
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
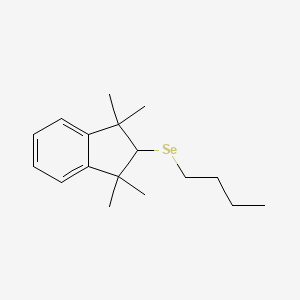
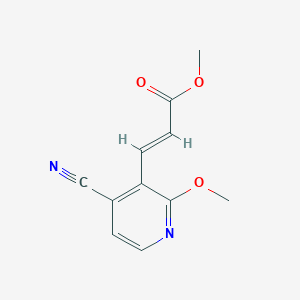
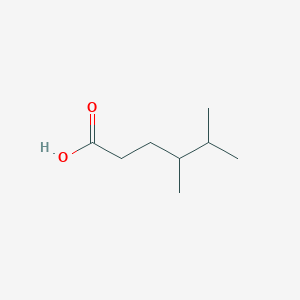
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
